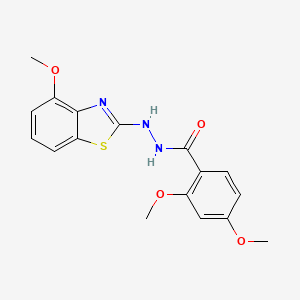

2,4-二甲氧基-N'-(4-甲氧基-1,3-苯并噻唑-2-基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

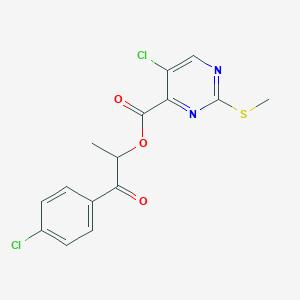

The compound 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a derivative of benzohydrazide, which is a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the possible characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related benzohydrazide derivatives often involves the condensation of hydrazides with various aldehydes or ketones. For instance, the synthesis of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide involved the use of X-ray crystallography, IR-NMR spectroscopy, and DFT studies to characterize the structure . Similarly, a series of N'-arylmethylidene acetohydrazides were synthesized using commercially available saccharine, followed by ring expansion, N-methylation, cyclization with hydrazine, and ultrasonic mediated condensations with aromatic aldehydes . These methods could potentially be adapted for the synthesis of 2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide.

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal packing and molecular conformation . Density functional theory (DFT) is also commonly used to optimize the molecular geometry and compare it with experimental data . For the compound of interest, similar techniques could be employed to determine its molecular structure and conformation.

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones to form hydrazone linkages. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which can affect the electron density and thus the chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of methoxy groups, as seen in the related compounds, can increase the electron density on the aromatic ring, potentially affecting these properties . Additionally, spectroscopic techniques like IR and NMR are used to determine functional groups and molecular symmetry . Theoretical calculations, such as those for molecular electrostatic potential (MEP) distribution and frontier molecular orbitals (FMOs), can provide insights into the reactivity and optical properties of the compound .

科学研究应用

合成和生物活性

- 苯并噻唑衍生物的合成: 研究表明合成了各种苯并噻唑衍生物,包括与2,4-二甲氧基-N'-(4-甲氧基-1,3-苯并噻唑-2-基)苯甲酰肼结构相关的化合物。这些化合物已被探索其潜在的生物活性 (Raj et al., 2007)。

- 抗微生物活性: 对苯并噻唑衍生物进行了研究,以评估它们的抗微生物性能。这些研究包括合成和抗微生物评价各种相关化合物,突出它们在对抗细菌和真菌感染中的潜力 (Patel et al., 2011)。

化学合成和修饰

- 合成途径: 研究详细介绍了类似于2,4-二甲氧基-N'-(4-甲氧基-1,3-苯并噻唑-2-基)苯甲酰肼的化合物的合成,概述了用于它们制备的特定化学反应和过程 (Taha et al., 2014)。

在防腐蚀和材料科学中的应用

- 防腐蚀: 对苯并噻唑衍生物进行了研究,以评估其在抑制腐蚀方面的有效性,特别是对于碳钢等材料。这种应用在工业环境中至关重要,以延长金属组件和结构的寿命 (Hu et al., 2016)。

光动力疗法和癌症治疗

- 光动力疗法: 一些苯并噻唑衍生物已被研究用于光动力疗法,这是一种治疗某些类型癌症的方法。这些化合物可以用作光敏剂来靶向并摧毁癌细胞 (Pişkin et al., 2020)。

抗增殖和DNA保护能力

- 抗增殖性质: 对苯并噻唑衍生物的研究包括检查它们的抗增殖性质,特别是它们抑制癌细胞生长和保护DNA免受氧化损伤的能力 (Gür et al., 2020)。

抗氧化和酶活性

- 抗氧化性质: 研究还关注苯甲酰肼衍生物的抗氧化行为,这在对抗氧化应激和相关疾病中至关重要 (Sirajuddin et al., 2013)。

未来方向

Benzothiazole derivatives, including “2,4-dimethoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide”, are of great interest for drug design due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials using these compounds, as well as new synthetic approaches and patterns of reactivity .

属性

IUPAC Name |

2,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-22-10-7-8-11(13(9-10)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPOIEFTULPIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2549871.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2549872.png)

![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)

![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)